molecular formula C6H2Cl2F3NO B3186778 2,3-Dichloro-5-(trifluoromethoxy)pyridine CAS No. 130115-96-7

2,3-Dichloro-5-(trifluoromethoxy)pyridine

Cat. No. B3186778
CAS RN: 130115-96-7
M. Wt: 231.98 g/mol
InChI Key: GMUMLLFXYIATRN-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(trifluoromethyl)pyridine is a reactant that has been used in the synthesis of a 17b-HSD1 inhibitor . It is reported as an intermediate of herbicide .


Synthesis Analysis

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . It has been used in palladium-catalyzed monoalkoxycarbonylation .


Molecular Structure Analysis

The molecular formula of 2,3-Dichloro-5-(trifluoromethyl)pyridine is C6H2Cl2F3N .


Chemical Reactions Analysis

2,3-Dichloro-5-(trifluoromethyl)pyridine is known for its stability and reactivity, which makes it suitable for use in various chemical reactions. Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .


Physical And Chemical Properties Analysis

2,3-Dichloro-5-(trifluoromethyl)pyridine is a pale yellow liquid . It is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone .

Scientific Research Applications

Synthesis and Pesticides

2,3-Dichloro-5-(trifluoromethoxy)pyridine is primarily recognized for its role in the synthesis of various chemical compounds. A notable application is in the synthesis of pesticides. This compound serves as a significant pyridine derivative containing fluorine, which is a key element in many modern agrochemicals. The different processes involved in its synthesis have been thoroughly reviewed, indicating its vital role in the agricultural sector (Lu Xin-xin, 2006).

Large-Scale Synthesis and Life Sciences Research

Another significant application of 2,3-Dichloro-5-(trifluoromethoxy)pyridine is in life-sciences-oriented research. It has become accessible through efficient, large-scale synthesis. Its regioselective functionalization is studied, providing new building blocks for research in the life sciences. This also includes the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines, contributing to the understanding of their molecular structures (Manteau et al., 2010).

Herbicide Synthesis

A specific application in the synthesis of herbicides involves 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a derivative of 2,3-Dichloro-5-(trifluoromethoxy)pyridine. This compound is a key intermediate in creating trifloxysulfuron, a highly efficient herbicide. The synthesis from nicotinamide through various chemical processes demonstrates its importance in developing agricultural chemicals (Zuo Hang-dong, 2010).

Pharmaceutical Research and Novel Compound Synthesis

In the field of pharmaceutical research, 2,3-Dichloro-5-(trifluoromethoxy)pyridine is utilized in developing new chemical entities. For instance, it was used in a multi-step process under microwave irradiation to synthesize novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives containing the trifluoromethyl moiety. These compounds exhibited antifungal activity, highlighting their potential in medicinal chemistry (Yang et al., 2015).

Mechanism of Action

The biological activities of 2,3-Dichloro-5-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, may cause an allergic skin reaction, causes serious eye damage, and is harmful if swallowed or inhaled .

Future Directions

Currently, the major use of 2,3-Dichloro-5-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . It is expected that many novel applications of 2,3-Dichloro-5-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

2,3-dichloro-5-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO/c7-4-1-3(2-12-5(4)8)13-6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUMLLFXYIATRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269226
Record name 2,3-Dichloro-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-(trifluoromethoxy)pyridine

CAS RN

130115-96-7
Record name 2,3-Dichloro-5-(trifluoromethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130115-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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